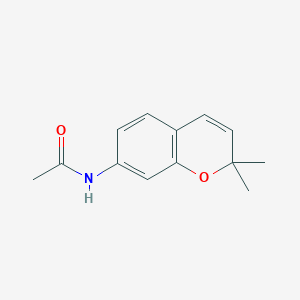
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide is an organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-7-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and its role in modulating biological pathways.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s effects are mediated through its binding to protein kinase Cδ (PKCδ), leading to the inhibition of downstream signaling cascades .
Comparación Con Compuestos Similares
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide can be compared with other benzopyran derivatives such as:
2,2-Dimethylchromene: Known for its antioxidant properties.
7-Methoxycoumarin: Exhibits antimicrobial and anti-inflammatory activities.
Auraptene: A coumarin derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Propiedades
Número CAS |
79014-11-2 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
N-(2,2-dimethylchromen-7-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)14-11-5-4-10-6-7-13(2,3)16-12(10)8-11/h4-8H,1-3H3,(H,14,15) |
Clave InChI |
QNYIOCDNXGPDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C=CC(O2)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













